molecular formula C21H22N2O5S2 B2490095 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919863-35-7

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2490095
CAS No.: 919863-35-7
M. Wt: 446.54
InChI Key: SOXUVNIFHQYLEX-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and an isopropylsulfonyl-modified benzamide moiety at the 3-position. Key structural elements include:

  • 2,5-Dimethoxyphenyl group: Provides electron-donating methoxy substituents, enhancing lipophilicity and influencing aromatic π-π interactions.
  • Isopropylsulfonyl group: A strong electron-withdrawing substituent that may improve solubility and modulate receptor binding via sulfonyl-oxygen interactions.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-5-6-14(10-16)20(24)23-21-22-18(12-29-21)17-11-15(27-3)8-9-19(17)28-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUVNIFHQYLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C21H22N2O6S
  • Molecular Weight : 462.5 g/mol
  • CAS Number : 941952-27-8

Synthesis

The synthesis of this compound typically involves multiple steps including nucleophilic substitutions and modifications to the thiazole and benzamide moieties. Specific methodologies may vary, but common reactions include:

  • Formation of the thiazole ring.
  • Introduction of the isopropylsulfonyl group.
  • Final assembly with the 2,5-dimethoxyphenyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A derivative with a similar structure demonstrated an IC50 of 10.88 ± 0.82 μg/mL against the A549 human lung cancer cell line, indicating potent cytotoxicity .
  • Mechanism : The compound's mechanism may involve inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • Research Findings : In a study focusing on heterocyclic compounds, derivatives were shown to inhibit viral replication effectively, suggesting potential applications in treating viral infections .
  • Efficacy : Some derivatives showed EC50 values as low as 0.35 μM against viral polymerases, indicating strong antiviral potential .

Comparative Biological Activity Table

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundAnticancer (A549)10.88 ± 0.82 μg/mL
Similar Thiazole DerivativeAntiviral (HCV NS5B)0.35 μM
Benzamide DerivativeAntioxidant37.23 ± 3.76 μg/mL

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins:

  • Docking Results : The compound shows favorable binding affinities with targets involved in cancer and viral pathways, supporting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Compounds (e.g., 4d, 4e, 4f):

  • Core structure : Benzamide-thiazole scaffold similar to the target compound.
  • Substituents: Thiazole 4-position: Pyridin-3-yl group (aromatic, hydrogen-bond acceptor). Benzamide 3-position: 3,4-Dichloro (electron-withdrawing) or morpholinomethyl/piperazinyl (polar, basic).
  • The isopropylsulfonyl group (target) vs. dichloro/morpholinomethyl () impacts solubility and electronic effects .

Compounds (e.g., 7–9, 10–15):

  • Core structure : 1,2,4-Triazole-thiones with phenylsulfonyl groups.
  • Substituents :
    • Triazole ring with sulfur at position 3.
    • Aromatic sulfonyl groups and halogenated phenyl rings.
  • Key differences :
    • Triazole vs. thiazole heterocycles: Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in thiazoles.
    • Sulfonyl groups in are para-substituted on phenyl rings, whereas the target’s sulfonyl is directly attached to benzamide .

Physicochemical and Spectral Properties

Property Target Compound Compounds (e.g., 4d) Compounds (e.g., 7–9)
Melting Point Not reported (inferred: 180–220°C) 160–210°C (white/yellow solids) 150–190°C (crystalline solids)
Solubility Moderate (sulfonyl enhances polarity) Low (chloro groups reduce solubility) Low (triazole-thiones are hydrophobic)
1H NMR Features - δ 3.7–3.9 ppm (OCH3) - δ 7.5–8.5 ppm (pyridinyl H) - δ 7.0–8.5 ppm (aromatic H)
- δ 3.0–3.5 ppm (isopropyl CH) - δ 2.5–3.5 ppm (morpholinomethyl CH2) - δ 10–12 ppm (NH, thione tautomer)
IR Stretches - 1660–1680 cm⁻¹ (C=O, benzamide) - 1663–1682 cm⁻¹ (C=O, benzamide) - 1247–1255 cm⁻¹ (C=S, triazole-thione)
- 1150–1350 cm⁻¹ (S=O, sulfonyl) - 3150–3319 cm⁻¹ (NH) - 3278–3414 cm⁻¹ (NH, thione form)

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